molecular formula C7H7ClFNO2 B14041842 3-Chloro-2-fluoro-4,5-dimethoxypyridine

3-Chloro-2-fluoro-4,5-dimethoxypyridine

Cat. No.: B14041842
M. Wt: 191.59 g/mol
InChI Key: WFCBXXOIPFKZGD-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4,5-dimethoxypyridine is a heterocyclic aromatic compound with the molecular formula C7H7ClFNO2 and a molecular weight of 191.59 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a pyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with methoxide ions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Chloro-2-fluoro-4,5-dimethoxypyridine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4,5-dimethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-Chloro-2-fluoro-4,5-dimethoxypyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4,5-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoro-4,5-dimethoxypyridine
  • 3-Bromo-2-fluoro-4,5-dimethoxypyridine
  • 2,3-Difluoro-4,5-dimethoxypyridine

Uniqueness

3-Chloro-2-fluoro-4,5-dimethoxypyridine is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H7ClFNO2

Molecular Weight

191.59 g/mol

IUPAC Name

3-chloro-2-fluoro-4,5-dimethoxypyridine

InChI

InChI=1S/C7H7ClFNO2/c1-11-4-3-10-7(9)5(8)6(4)12-2/h3H,1-2H3

InChI Key

WFCBXXOIPFKZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=C1OC)Cl)F

Origin of Product

United States

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